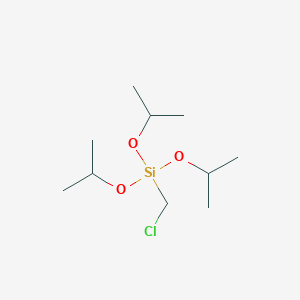![molecular formula C7H5ClN2 B101172 7-chloro-1H-benzo[d]imidazole CAS No. 16931-35-4](/img/structure/B101172.png)
7-chloro-1H-benzo[d]imidazole
Overview
Description
7-Chloro-1H-benzo[d]imidazole is a type of heterocyclic aromatic compound belonging to the benzimidazole family. It is a colorless and odorless crystalline solid that is soluble in many organic solvents. This compound is a versatile compound that has found a variety of uses in the laboratory and in industry. These include synthesis of pharmaceuticals, agrochemicals, dyes, and other organic compounds.
Scientific Research Applications
Anticancer Properties
7-Chloro-1H-benzo[d]imidazole derivatives have been extensively studied for their potential anticancer properties. Research has demonstrated promising activity against various human cancer cell lines, including breast, lung, colon, and ovarian cancers. For instance, specific derivatives like compounds 7b, 7c, 7g, and 7i showed notable efficacy compared to standard controls like Etoposide in inhibiting cancer cell proliferation (Edukondalu et al., 2021). Furthermore, other studies have synthesized benzimidazole derivatives that exhibited significant cytotoxic activities against hepatocarcinoma cells and had reduced toxicity against non-cancerous human hepatocytes (Gu et al., 2017).
Antimycotic and Antifungal Activity
Several studies have explored the antimycotic and antifungal properties of this compound derivatives. For example, research into the synthesis and antimycotic activity of such compounds has led to the development of potent antifungal agents like Sertaconazole (Raga et al., 1992). Another study reported the therapeutic efficacy and safety of Sertaconazole in the treatment of Pityriasis versicolor, demonstrating its effectiveness and safety profile (Nasarre et al., 1992).
Anti-Malarial Activity
The potential of this compound derivatives in anti-malarial applications has also been explored. A study on novel thiosemicarbazone derivatives containing the benzimidazole moiety revealed good in vitro antimalarial activity among the synthesized compounds (Divatia et al., 2014).
Antitubercular Properties
Investigations into the antitubercular activity of 1H-benzo[d]imidazole derivatives have shown that these compounds exhibit antitubercular activity in vitro and are not toxic to human cells. These derivatives have been found to affect the MmpL3 in Mycobacterium tuberculosis, which is crucial for the pathogen's survival (Korycka-Machala et al., 2019).
Anticorrosive Applications
Additionally, benzimidazole derivatives have been assessed for their corrosion inhibition properties. Studies have shown that these compounds, including this compound derivatives, can effectively inhibit corrosion in certain environments, making them valuable in industrial applications (Chaouiki et al., 2020).
Future Directions
Benzimidazole derivatives, including “7-chloro-1H-benzo[d]imidazole”, have potential applications in medicinal chemistry and drug discovery . Future research could focus on exploring these applications further, as well as developing efficient synthesis methods and studying the compound’s physical and chemical properties in more detail .
Mechanism of Action
Target of Action
7-Chloro-1H-benzo[d]imidazole is a derivative of imidazole, a heterocyclic compound that is known to interact with various biological targets . Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral activities .
Mode of Action
It is known that imidazole derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, some imidazole derivatives have been found to inhibit the function of certain enzymes, thereby affecting the biochemical pathways in which these enzymes are involved .
Biochemical Pathways
Given the potential anticancer activity of this compound, it may be involved in pathways related to cell proliferation and apoptosis
Pharmacokinetics
It is known that imidazole derivatives are generally highly soluble in water and other polar solvents, which could influence their bioavailability .
Result of Action
Given its potential anticancer activity, it may induce cell cycle arrest, apoptosis, or other changes in cancer cells
Action Environment
The action of this compound, like that of many other drugs, can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can interact with the drug, and the temperature . .
properties
IUPAC Name |
4-chloro-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYPMOKNVPZWKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10507111 | |
| Record name | 4-Chloro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10507111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16931-35-4 | |
| Record name | 4-Chloro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10507111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloro-1H-1,3-benzodiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















